N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound characterized by its unique structure, which includes a dichlorobenzyl group, a pyrazolyl group, and a thiadiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the dichlorobenzyl group through a nucleophilic substitution reaction. The final step involves the formation of the thiadiazole ring, which is achieved through cyclization reactions under specific conditions such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and the use of solvents, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE shares structural similarities with other pyrazole and thiadiazole derivatives.
Chitooligosaccharide derivatives: These compounds also exhibit bioactive properties and are used in various applications, including food and biomedical fields.
Uniqueness
The uniqueness of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C16H12Cl2N8O2S |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-5-[(3-nitropyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H12Cl2N8O2S/c17-11-2-1-3-12(18)10(11)8-24-6-4-13(22-24)19-16-21-20-15(29-16)9-25-7-5-14(23-25)26(27)28/h1-7H,8-9H2,(H,19,21,22) |
InChI Key |
OQRFUBVACONVOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NC3=NN=C(S3)CN4C=CC(=N4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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